REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1.[C:9](=O)([O:15]C1C=CC=CC=1)[O:10][C:11]([CH3:14])([CH3:13])[CH3:12]>CCO>[C:11]([O:10][C:9](=[O:15])[NH:1][CH:2]1[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1)([CH3:14])([CH3:13])[CH3:12]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1CCC(CC1)N
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Name
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|
Quantity
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250 mL
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Type
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reactant
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Smiles
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C(OC(C)(C)C)(OC1=CC=CC=C1)=O
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Name
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Quantity
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1 L
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 3 L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet
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Type
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TEMPERATURE
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Details
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heated
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Type
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CUSTOM
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Details
|
a heating mantle (JKem temperature controller >2 L setting, Tset=100° C.)
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Type
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CUSTOM
|
Details
|
A brown solution is obtained
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Type
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TEMPERATURE
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Details
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After heating for 18 h the now heterogeneous reaction mixture
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Duration
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18 h
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Type
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TEMPERATURE
|
Details
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is allowed too cool
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Type
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FILTRATION
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Details
|
The mixture is filtered
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Type
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CUSTOM
|
Details
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to remove bis-Boc
|
Type
|
CUSTOM
|
Details
|
precipitated as a white solid
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Type
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CONCENTRATION
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Details
|
The filtrate is concentrated in vacuo to a thick peach colored syrup
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Type
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ADDITION
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Details
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To the mixture H2O (100 mL) is added (pH=9)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(NC1CCC(CC1)N)=O
|
Name
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|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |